Home > Products > Screening Compounds P35281 > (2Z)-3-(5-bromothiophen-2-yl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
(2Z)-3-(5-bromothiophen-2-yl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile -

(2Z)-3-(5-bromothiophen-2-yl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Catalog Number: EVT-5416825
CAS Number:
Molecular Formula: C15H10BrN3S
Molecular Weight: 344.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H- benzimidazol-5-amine (6a–f)

  • Compound Description: This series of compounds features a bis-benzimidazole scaffold with various substituents at the 2-position of one of the benzimidazole rings. These compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains including E. coli, S. aureus, K. pneumoniae, and P. aeruginosa. []

1-{4-[5-(4-Methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenoxymethyl}-1,2-dicarba-closo-dodecaborane(12)

  • Compound Description: This compound is an o-carboranyl derivative of a bi-benzimidazole compound. It was synthesized as a potential candidate for boron neutron capture therapy for cancer treatment. []

2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide

  • Compound Description: This compound features a benzamide core with a benzimidazole substituent. The crystal structure of this compound was analyzed to understand its conformational preferences and intermolecular interactions. []

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-one derivatives

  • Compound Description: This series involves modifications of the 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one scaffold with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. These compounds were synthesized and tested for their antimicrobial activity, showing promising results in comparison to the reference drug Streptomycin. []

Methyl N‐[5‐(3′‐halobenzoyl)‐1H‐benzimidazol‐2‐yl]carbamate derivatives

  • Compound Description: This series explores methyl N-[5-(3'-halobenzoyl)-1H-benzimidazol-2-yl]carbamate derivatives designed as potential microtubule-targeting agents for cancer treatment. These compounds were synthesized, radiolabeled, and evaluated in vitro and in vivo for their antiproliferative and radiotoxic effects. [, , ]

2-Chloro-3-[3-(6-Methyl-1H-Benzimidazol-2-Yl)-4, 5-Dihydro-1H-Pyrazol-5-Yl] Quinoline derivatives

  • Compound Description: This series of compounds consists of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5yl]quinoline derivatives synthesized and evaluated for their antimicrobial activities. The compounds showed moderate to good activity against a range of bacterial and fungal strains. []

7. 2-(1H-Benzimidazol-2-yl)-3-bromo-5-chlorophenol* Compound Description: This compound features a benzimidazole ring linked to a bromochlorophenol moiety. Its crystal structure was determined by X-ray crystallography. [] * Relevance: This compound shares the benzimidazole moiety with the target compound "3-(5-bromo-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile". Although the target compound does not contain a phenol group, the presence of halogens in both molecules suggests a potential avenue for structural modification and exploration of their influence on biological activity.

4-Methoxy-2-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)-phenols and 2-Methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols

  • Compound Description: These two series of compounds consist of benzimidazole derivatives substituted with various groups (H, methyl, chloro, nitro) and linked to either a 4-methoxyphenol or a 2-methoxyphenol moiety. These compounds, along with their metal complexes, were investigated for their antibacterial activities. [, ]

[Zn(C10H8N5)Cl]n

  • Compound Description: This compound is a zinc complex with a ligand derived from a benzimidazole and a triazole ring. Its crystal structure reveals a helical chain structure stabilized by hydrogen bonds and π–π interactions. []
  • Compound Description: This compound was synthesized and characterized as part of a study investigating new insecticides. It displayed significant activity against Plutella xylostella. []
  • Compound Description: This series involves modifications of the 1,4-bis-(5-H/methyl/chloro-1H-benzimidazol-2-yl)-1,2,3,4-butanetetraols scaffold with CdCl2 and HgCl2. The study explored the coordination chemistry of these ligands with metal ions. []

12. 1,2-bis-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)-1,2-ethanediols* Compound Description: This series comprises benzimidazole derivatives with a variety of substituents (H, methyl, chloro, nitro) incorporated into the 1,2-ethanediol linker. These compounds were complexed with VCl3 and characterized. []* Relevance: This series shares the benzimidazole unit with the target compound "3-(5-bromo-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile". Although the target compound doesn't contain an ethanediol linker, the study highlights the potential for designing and synthesizing a variety of benzimidazole-based ligands for metal complexation.

13. 6-(1H-benzimidazol-2-yl)-5-methyl-4-(alkylthio)thieno[2,3-d]pyrimidines* Compound Description: This series involves modifying 6-(1H-benzimidazol-2-yl)-5-methyl-4-(alkylthio)thieno[2,3-d]pyrimidines with different alkyl and aryl substituents. These compounds were synthesized and evaluated for antimicrobial and anti-inflammatory activity. []* Relevance: This series, despite not having a bromo substituent on the thienyl ring, shares the benzimidazole and thienyl moieties with the target compound "3-(5-bromo-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile". The research indicates that incorporating alkylthio substituents on the thieno[2,3-d]pyrimidine core can impact biological activity.

14. 3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl) thio) Methyl) Quinazolin-4(3H)-One* Compound Description: This compound was synthesized through a green chemistry approach and its anticancer activity was evaluated through docking studies. []* Relevance: Although it lacks a thienyl and an acrylonitrile group, this compound shares the benzimidazole moiety with the target compound "3-(5-bromo-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile." The research suggests that benzimidazole derivatives can be explored for their potential as anticancer agents.

15. 5-Acetyl-2-{[(1H-benzimidazol-2-yl)meth­yl]sulfan­yl}-4-(4-meth­oxy­phen­yl)-6-methyl­pyridine-3-carbonitrile* Compound Description: This compound contains a benzimidazole ring linked to a substituted pyridine ring through a sulfur atom. Its crystal structure was determined by X-ray crystallography. []* Relevance: This compound, while not containing a thienyl group, shares the benzimidazole moiety with the target compound “3-(5-bromo-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile”. The structural information obtained from this compound could be helpful in understanding the conformational preferences and potential intermolecular interactions of the target compound.

16. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones* Compound Description: This series involves alkylation of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones at position 3 with various benzyl chloride derivatives. These compounds were then screened for their antimicrobial activity. []* Relevance: These compounds share the benzimidazole and thienyl moieties with the target compound "3-(5-bromo-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile." This study demonstrates the possibility of introducing substituents at specific positions on the thieno[2,3-d]pyrimidine ring system to modulate biological activity.

N-(3-((4-(6-(2,2,2-\nTrifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

  • Compound Description: This series of compounds features an imidazole ring connected to a substituted pyridine through an oxetane ring. These derivatives were synthesized and evaluated for their antibacterial activity. []
  • Compound Description: This compound and its sodium salts were investigated as inhibitors of the Hepatitis C virus (HCV). []
  • Compound Description: This compound features a zinc ion coordinated to a multidentate ligand containing benzimidazole moieties. Its crystal structure reveals a network stabilized by hydrogen bonds. []

(2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran-3-yl Benzoate

  • Compound Description: This compound is a degraded derivative of a C15 polybrominated acetogenin compound isolated from the marine sponge Mycale rotalis. It was synthesized and characterized as part of a study investigating the oxidative cleavage of an α-bromomethyl-tetrahydrofuran bond. []

Bis(3,3′-bis(1-ethyl-1H-benzimidazol-2-yl)- 2,2′-bipyridine)copper(II) diperchlorate monohydrate

  • Compound Description: This compound is a copper(II) complex with a ligand containing benzimidazole and bipyridine units. Its crystal structure reveals a distorted tetrahedral geometry around the copper ion. []

3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one

  • Compound Description: This compound features a benzimidazole ring linked to a chlorophenylisoxazole moiety. Its crystal structure reveals the spatial arrangement of the different aromatic rings and the presence of C—H⋯O hydrogen bonds. []

5-aryl-4,5-dihydro-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1-(4-phenylthiazol-2-yl)pyrazoles (5a-j)

  • Compound Description: This series of compounds consists of pyrazole derivatives with various aryl substituents synthesized through a multi-step process. Their structures were characterized using various spectroscopic techniques. []

2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antimicrobial and antibiofilm activities against a panel of bacterial and fungal strains, including those known to form biofilms. Molecular docking studies were performed to elucidate their potential mechanisms of action. []

Methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP)

  • Compound Description: MBIP was designed as a TSPO ligand and evaluated for its potential use in SPECT imaging. The compound showed favorable characteristics in terms of stability, biodistribution, and target uptake in mice. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series involves the synthesis of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides, designed as potential therapeutic agents for Alzheimer’s disease and diabetes. These compounds were synthesized and evaluated for their inhibitory activity against various enzymes. []

Properties

Product Name

(2Z)-3-(5-bromothiophen-2-yl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

IUPAC Name

(Z)-3-(5-bromothiophen-2-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Molecular Formula

C15H10BrN3S

Molecular Weight

344.2 g/mol

InChI

InChI=1S/C15H10BrN3S/c1-9-2-4-12-13(6-9)19-15(18-12)10(8-17)7-11-3-5-14(16)20-11/h2-7H,1H3,(H,18,19)/b10-7-

InChI Key

KGNRSWUXUSGSAU-YFHOEESVSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(S3)Br)C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(S3)Br)C#N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(S3)Br)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.